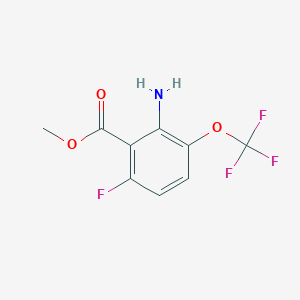
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a trifluoromethoxy group (-OCF₃), an amino group (-NH₂), and a fluorine atom attached to the benzene ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, methyl 2-fluoro-3-(trifluoromethoxy)benzoate, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas (H₂) for the reduction of nitro groups.
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Coupling Reagents: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is used in studies investigating the effects of trifluoromethoxy-substituted compounds on biological systems.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
作用機序
The mechanism of action of methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electron-withdrawing properties. This can lead to the modulation of biological pathways, such as inhibition of voltage-dependent sodium channels or interaction with neurotransmitter receptors.
類似化合物との比較
Similar Compounds
Methyl 2-amino-6-(trifluoromethoxy)benzoate: Similar structure but lacks the fluorine atom.
2-Amino-6-(trifluoromethoxy)benzoxazole: Contains a benzoxazole ring instead of a benzoate ester.
2-Fluoro-3-(trifluoromethyl)aniline: Similar trifluoromethyl group but lacks the ester functionality.
Uniqueness
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate is unique due to the combination of its trifluoromethoxy group, amino group, and fluorine atom. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research applications.
特性
分子式 |
C9H7F4NO3 |
|---|---|
分子量 |
253.15 g/mol |
IUPAC名 |
methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H7F4NO3/c1-16-8(15)6-4(10)2-3-5(7(6)14)17-9(11,12)13/h2-3H,14H2,1H3 |
InChIキー |
UTUATSJBDLFOOY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1N)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


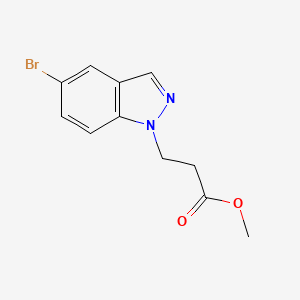
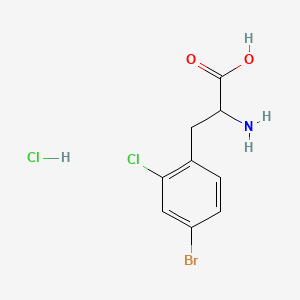
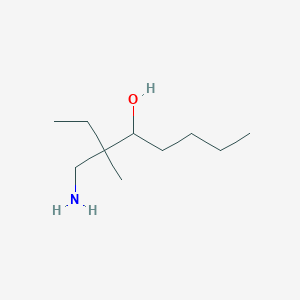
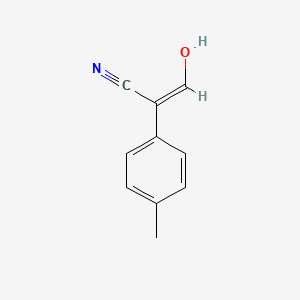
![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)
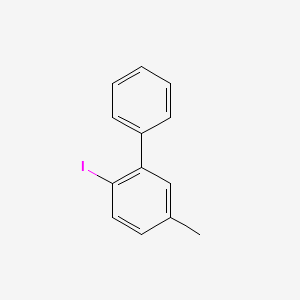
![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)
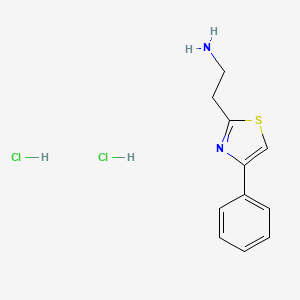

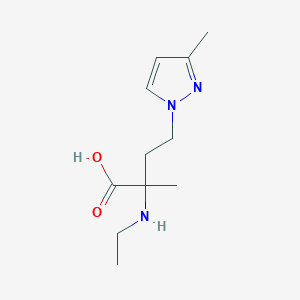
![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)
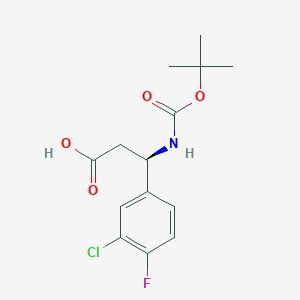

![1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane](/img/structure/B13477717.png)
